molecular formula C6H9N3S B13518229 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine

1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine

Cat. No.: B13518229
M. Wt: 155.22 g/mol
InChI Key: VUUURFZVHRTZLL-UHFFFAOYSA-N
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Description

1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine is a heterocyclic compound that features a fused ring system combining a pyrazole and a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine typically involves the annulation of the pyrazole ring to the thiazine ring. One common method includes the reaction of a pyrazole derivative with a thiazine precursor under specific conditions. For instance, the reaction might involve heating the reactants in the presence of a catalyst such as cesium carbonate in a solvent like dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiazine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Cesium carbonate, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine include:

Uniqueness

This compound is unique due to its fused ring system, which combines the properties of both pyrazole and thiazine rings. This structural feature can confer distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with specific biological or material applications.

Properties

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

1-methyl-6,7-dihydro-5H-pyrazolo[4,3-b][1,4]thiazine

InChI

InChI=1S/C6H9N3S/c1-9-6-5(4-8-9)10-3-2-7-6/h4,7H,2-3H2,1H3

InChI Key

VUUURFZVHRTZLL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)SCCN2

Origin of Product

United States

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